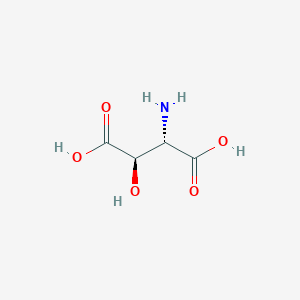

(3R)-3-hydroxy-L-aspartic acid

Description

(3R)-3-Hydroxy-L-aspartic acid, also known as erythro-β-hydroxy-L-aspartic acid (CHEBI:48423), is a hydroxylated derivative of L-aspartic acid with a hydroxyl group at the C3 position in the R-configuration . It is a non-proteinogenic amino acid that plays roles in specialized biosynthetic pathways, particularly in nonribosomal peptide (NRP) production. For example, A-domains in nonribosomal peptide synthetases (NRPS) recognize (3R)-3-hydroxy-L-aspartic acid as a substrate, which is later tailored to the D-form in the final peptide scaffold . Its synthesis has been achieved via stereospecific methods, such as those described by Hanessian and Vanasse (1993), which utilize chiral auxiliaries to control stereochemistry .

Structure

3D Structure

Propriétés

Numéro CAS |

6532-76-9 |

|---|---|

Formule moléculaire |

C4H7NO5 |

Poids moléculaire |

149.10 g/mol |

Nom IUPAC |

(2S,3R)-2-amino-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |

Clé InChI |

YYLQUHNPNCGKJQ-NHYDCYSISA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)N |

SMILES isomérique |

[C@H]([C@H](C(=O)O)O)(C(=O)O)N |

SMILES canonique |

C(C(C(=O)O)O)(C(=O)O)N |

Autres numéros CAS |

7298-98-8 6532-76-9 |

Synonymes |

erythro-beta-Hydroxyasparticacid; (3R)-3-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-asparticacid; UNII-GDV0MSK2SG; Erythro-beta-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-aspartate; (2S,3R)-2-amino-3-hydroxybutanedioicacid; erythro-3-Hydroxy-Ls-asparticacid; Asparticacid,L-threo-beta-hydroxy-; (2S,3R)-2-amino-3-hydroxysuccinicacid; beta-Hydroxyasparticacid; (2S,3R)-2-amino-3-hydroxy-succinicacid; ASPARTICACID,3-HYDROXY-,(erythro)-; 6532-76-9; 1186-90-9; 7298-98-8; GDV0MSK2SG; AC1L23VS; (3R)-3-Hydroxyasparticacid; SCHEMBL336362; erythro-3-hydroxy-Ls-aspartate; CHEBI:17576; CTK4B0789; Erythro-b-hydroxy-l-asparticacid; ZINC901877 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-hydroxy-L-aspartic acid typically involves the stereoselective hydroxylation of L-aspartic acid. One common method includes the use of enzymatic catalysis, where specific enzymes facilitate the hydroxylation process under mild conditions. Another approach involves chemical synthesis using chiral catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of (3R)-3-hydroxy-L-aspartic acid often employs biotechnological methods, leveraging genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are engineered to express enzymes that catalyze the hydroxylation of L-aspartic acid, resulting in high yields of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: (3R)-3-Hydroxy-L-aspartic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxo-L-aspartic acid.

Reduction: The compound can be reduced to form 3-amino-L-aspartic acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: 3-oxo-L-aspartic acid.

Reduction: 3-amino-L-aspartic acid.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

(3R)-3-Hydroxy-L-aspartic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mécanisme D'action

The mechanism of action of (3R)-3-hydroxy-L-aspartic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the third carbon plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. Molecular targets include enzymes involved in amino acid metabolism and receptors that mediate cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Stereoisomers: (3R)- vs. (3S)-3-Hydroxy-L-Aspartic Acid

The primary stereoisomer of interest is (3S)-3-hydroxy-L-aspartic acid, the enantiomer of the R-form. Key differences include:

Table 1: Stereoisomer Comparison

| Property | (3R)-3-Hydroxy-L-Aspartic Acid | (3S)-3-Hydroxy-L-Aspartic Acid |

|---|---|---|

| Configuration | R | S |

| Role in NRPS | Substrate recognized | Not reported |

| Density (g/cm³) | N/A | 1.738 |

| Boiling Point (°C) | N/A | 368.7 |

4-Hydroxy-L-Glutamic Acid

4-Hydroxy-L-glutamic acid, a structural analog with a hydroxyl group at C4, shares synthetic and functional similarities:

- Synthesis: Both compounds are synthesized via stereospecific routes. Krasnov et al. (1984) developed methods for 4-hydroxyglutamic acid enantiomers, while Hanessian and Vanasse (1993) applied similar strategies to hydroxyaspartic acids .

- Biological Activity : 4-Hydroxyglutamic acid acts as an inhibitor of glutamine synthetase, whereas (3R)-3-hydroxy-L-aspartic acid lacks reported enzymatic inhibition .

Table 2: Comparison with 4-Hydroxy-L-Glutamic Acid

Parent Compound: L-Aspartic Acid

Key differences between (3R)-3-hydroxy-L-aspartic acid and L-aspartic acid include:

- Structural Impact : The hydroxyl group in the former enhances hydrogen-bonding capacity, critical for substrate recognition in NRPS .

- Thermal Stability: Derivatives like (S)-3-amino-4-((2-hydroxyethyl)amino)-4-oxobutanoic acid (melting point 182.4–184.9°C) exhibit higher thermal stability than L-aspartic acid (melting point ~270°C), suggesting hydroxylation impacts physical properties .

Other Aspartic Acid Derivatives

Compounds such as L-alanyl-L-aspartic acid and (S)-2-amino-4-((4-methylbenzyl)oxy)-4-oxobutanoic acid (11a) differ in functional groups and applications:

- Synthetic Complexity : Derivatives like 11a require multi-step synthesis with catalysts like Pd/C and purification via HPLC, whereas hydroxyaspartic acids are synthesized via stereocontrolled routes .

- Biological Applications : Anti-liver fibrosis studies highlight derivatives like compound 9 (yield 78%), but hydroxyaspartic acids are primarily studied in peptide biosynthesis .

Table 3: Representative Aspartic Acid Derivatives

Activité Biologique

(3R)-3-hydroxy-L-aspartic acid (3R-HYA) is an amino acid derivative recognized for its significant biological activities, particularly within the central nervous system (CNS). This compound, with the molecular formula C₄H₇NO₅ and a molecular weight of approximately 149.10 g/mol, features a hydroxyl group at the third carbon of the aspartic acid backbone, which influences its biological interactions and functions.

The biological activity of 3R-HYA is primarily attributed to its structural similarity to aspartate, a key neurotransmitter. This similarity allows 3R-HYA to modulate neurotransmission and influence excitatory signals in the CNS. The mechanism of action involves:

- Interaction with Glutamate Receptors : 3R-HYA acts as a competitive inhibitor of glutamate transporters, which are crucial for regulating excitatory neurotransmission. This inhibition can affect synaptic transmission and is particularly relevant in neurodegenerative diseases where glutamate dysregulation occurs.

- Neuroprotection and Neuroplasticity : Studies suggest that 3R-HYA may play a role in neuroprotection, potentially enhancing neuroplasticity by influencing signaling pathways associated with neuronal survival and growth.

Biological Activities

Research has identified several biological activities associated with 3R-HYA:

- Neurotransmission Modulation : By influencing glutamate receptors, 3R-HYA can enhance or modulate synaptic transmission, which is vital for cognitive functions.

- Potential Therapeutic Applications : Due to its neuroprotective properties, 3R-HYA is being explored for therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key functions of compounds related to 3R-HYA:

| Compound | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| (3R)-3-hydroxy-L-aspartic acid | Hydroxylated Amino Acid | Neurotransmission modulation | Specific R configuration |

| L-Aspartic Acid | Non-Hydroxylated Amino Acid | Protein synthesis, neurotransmitter | Commonly found in proteins |

| D-Aspartic Acid | Non-Hydroxylated Amino Acid | Neurotransmitter | Different physiological effects |

| Serine | Hydroxylated Amino Acid | Protein synthesis, metabolism | Involved in phospholipid formation |

Case Studies and Research Findings

Several studies have investigated the effects of 3R-HYA on various biological systems:

- Neuroprotective Effects : In a study examining the neuroprotective role of 3R-HYA, researchers found that it could significantly reduce neuronal apoptosis induced by excitotoxicity in vitro. The compound was shown to enhance cell viability through modulation of glutamate receptor activity.

- Influence on Synaptic Transmission : Another study demonstrated that administration of 3R-HYA in animal models led to improved synaptic plasticity markers, indicating its potential role in enhancing learning and memory processes .

Synthesis and Applications

The synthesis of (3R)-3-hydroxy-L-aspartic acid can be achieved through various methods, including enzymatic processes and chemical synthesis techniques. Its applications extend across multiple fields:

- Pharmaceuticals : Investigated for use in drugs targeting neurodegenerative diseases.

- Nutraceuticals : Potential inclusion in dietary supplements aimed at enhancing cognitive function.

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways for synthesizing (3R)-3-hydroxy-L-aspartic acid, and how can they be optimized for yield and purity?

- Methodological Answer : (3R)-3-hydroxy-L-aspartic acid is synthesized via stereoselective hydroxylation of L-aspartic acid, often catalyzed by iron-dependent hydroxylases. Optimization involves adjusting reaction conditions (e.g., pH, temperature, cofactors like α-ketoglutarate) and using recombinant enzymes with enhanced catalytic efficiency . For asymmetric synthesis, Hanessian and Vanasse (1993) developed chiral auxiliaries to control stereochemistry, achieving enantiomeric excess >95% through substrate engineering .

Q. How can radiolabeled analogs of (3R)-3-hydroxy-L-aspartic acid be used to study metabolic pathways?

- Methodological Answer : Tritium (³H) or carbon-14 (¹⁴C) labeling at specific positions (e.g., C2/C3) enables tracking uptake in transporter assays or metabolic flux analysis. For example, ³H-labeled L-aspartic acid derivatives are used in epilepsy models to map neuronal transport kinetics . Similar labeling strategies apply to (3R)-3-hydroxy-L-aspartic acid for studying its role in nonribosomal peptide biosynthesis .

Q. What analytical techniques are most reliable for confirming the stereochemical purity of (3R)-3-hydroxy-L-aspartic acid?

- Methodological Answer : High-resolution NMR (e.g., ¹H/¹³C) and chiral chromatography (e.g., using crown ether-based columns) are critical. NMR chemical shifts for hydroxyl and carboxyl groups distinguish (3R) from (3S) isomers, while circular dichroism (CD) spectroscopy validates optical activity. Cross-validation with X-ray crystallography of derivatives (e.g., salts or esters) provides structural confirmation .

Advanced Research Questions

Q. How do substrate recognition mechanisms of adenylation (A) domains in nonribosomal peptide synthetases (NRPS) influence the incorporation of (3R)-3-hydroxy-L-aspartic acid?

- Methodological Answer : A-domains recognize specific stereochemical and functional group features. For (3R)-3-hydroxy-L-aspartic acid, mutagenesis studies of conserved binding residues (e.g., Asp235, Lys517 in GrsA A-domain) reveal selectivity for the 3R configuration. Computational docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) quantify binding affinity and guide enzyme engineering for altered specificity .

Q. What experimental strategies address contradictions in reported biological activities of (3R)-3-hydroxy-L-aspartic acid across different studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., diastereomers) or assay variability. Rigorous purification (e.g., HPLC with tandem mass spectrometry) and standardized bioassays (e.g., enzyme inhibition IC₅₀ measurements under fixed pH/temperature) are essential. Meta-analyses of kinetic data (e.g., Arrhenius plots) identify outliers due to experimental artifacts .

Q. How can photoaffinity labeling techniques elucidate interactions between (3R)-3-hydroxy-L-aspartic acid and its target proteins?

- Methodological Answer : Diazirine-based photo-crosslinkers (e.g., synthesized via carbodiimide coupling to the hydroxyl group) enable covalent bonding to proximal proteins upon UV irradiation. Subsequent pull-down assays with streptavidin beads and LC-MS/MS identify binding partners. Control experiments with non-reactive analogs validate specificity .

Q. What computational tools predict the physicochemical properties of (3R)-3-hydroxy-L-aspartic acid derivatives for drug design?

- Methodological Answer : Density functional theory (DFT) calculates pKa values (e.g., for hydroxyl and carboxyl groups), while molecular dynamics (MD) simulations model membrane permeability. QSPR models trained on amino acid databases estimate solubility and logP. Tools like Schrödinger Suite or Gaussian 09 are widely used .

Q. How can 3R principles (Replace, Reduce, Refine) be applied to in vivo studies involving (3R)-3-hydroxy-L-aspartic acid?

- Methodological Answer : In vitro models (e.g., human-derived neuronal cultures) replace animal testing for transporter studies. Microdosing in zebrafish reduces sample size, while refined dosing protocols (e.g., osmotic pumps for steady-state delivery) minimize stress. Ethical review boards require justification of animal use per ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.